molecular formula C5H8O2 B024818 Vinyl propionate CAS No. 25035-84-1

Vinyl propionate

Cat. No. B024818
Key on ui cas rn: 25035-84-1
M. Wt: 100.12 g/mol
InChI Key: UIWXSTHGICQLQT-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

To a 2 L flask containing racemic 5-hydroxycyclohex-1-ene-1-carbonitrile (151 g, 1.22 mol), vinyl propionate (147 g, 1.47 mol), and MTBE (1.5 L) was added the enzyme AMANO Lipase PS from Burlholderiacepacia (20 g, Sigma-Aldrich). The mixture was stirred at ambient temperature for 48 hours. The mixture was filtered through celite and rinsed with MTBE. The filtrate was concentrated in vacuo to remove both solvent and unreacted vinyl propionate. The residue was diluted with brine (1.5 L) and extracted with hexanes (1000 mL+600 mL×3 respectively). The combined organics was washed with H2O (400 mL×5), then dried over anhydrous Na2SO4, and concentrated in vacuo to afford the title compound, which was used without further purification.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][C:6]([C:8]#[N:9])=[CH:5][CH2:4][CH2:3]1.[C:10](OC=C)(=[O:13])[CH2:11][CH3:12]>CC(OC)(C)C>[C:10]([O:1][CH:2]1[CH2:3][CH2:4][CH:5]=[C:6]([C:8]#[N:9])[CH2:7]1)(=[O:13])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
OC1CCC=C(C1)C#N
Name
Quantity
147 g
Type
reactant
Smiles
C(CC)(=O)OC=C
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added the enzyme AMANO Lipase PS from Burlholderiacepacia (20 g, Sigma-Aldrich)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
rinsed with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove both solvent and unreacted vinyl propionate
ADDITION
Type
ADDITION
Details
The residue was diluted with brine (1.5 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (1000 mL+600 mL×3 respectively)
WASH
Type
WASH
Details
The combined organics was washed with H2O (400 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CC)(=O)OC1CC(=CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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